molecular formula C23H24N6O4S B2509915 2-{5-amino-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-benzylacetamide CAS No. 1019099-04-7

2-{5-amino-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-benzylacetamide

Cat. No.: B2509915
CAS No.: 1019099-04-7
M. Wt: 480.54
InChI Key: NPYHHZMBVRDYIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{5-amino-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-benzylacetamide is a useful research compound. Its molecular formula is C23H24N6O4S and its molecular weight is 480.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antipsychotic Potential

Research indicates potential antipsychotic applications for compounds related to the chemical structure of interest. Studies show that certain derivatives, such as 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, demonstrate antipsychotic-like profiles in behavioral animal tests without interacting with dopamine receptors, a notable feature differing from clinically available antipsychotic agents. These compounds could be metabolized into active and toxic forms, suggesting a complex pharmacological profile (Wise et al., 1987).

Antimicrobial and Antitumor Properties

Compounds with structures similar to the specified chemical have been synthesized and evaluated for antimicrobial activities. For instance, novel pyrazole integrated 1,3,4-oxadiazoles were found to demonstrate potent to weak antimicrobial activity, with some compounds emerging as effective antimicrobial agents (Ningaiah et al., 2014). Additionally, certain derivatives have shown promise as antimicrobial and anticancer agents, with some compounds displaying potent anti-tubercular activity (Shruthi et al., 2016).

Platelet Antiaggregating and Other Activities

Research on 3,5-diphenyl-1H-pyrazole derivatives, such as 2-substituted 4-phenyl-5-(3,5-diphenyl-1H-pyrazol-1-yl) pyrimidines, has revealed platelet antiaggregating activity superior or comparable to that of acetylsalicylic acid, along with moderate antihypertensive, local anesthetic, analgesic, and antiinflammatory activities in animal models (Bondavalli et al., 1992).

Antimicrobial, Anti-Proliferative Activities

A study on 1,3,4-Oxadiazole N-Mannich Bases highlighted their in vitro inhibitory activity against pathogenic bacteria and the yeast-like pathogenic fungus Candida albicans. Some derivatives showed broad-spectrum antibacterial activities and optimum anti-proliferative activity against various cancer cell lines, indicating their potential in antimicrobial and cancer treatment applications (Al-Wahaibi et al., 2021).

Properties

IUPAC Name

2-[5-amino-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpyrazol-1-yl]-N-benzylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6O4S/c1-31-16-10-9-15(11-17(16)32-2)21-26-22(33-28-21)19-20(24)29(27-23(19)34-3)13-18(30)25-12-14-7-5-4-6-8-14/h4-11H,12-13,24H2,1-3H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPYHHZMBVRDYIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)C3=C(N(N=C3SC)CC(=O)NCC4=CC=CC=C4)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.